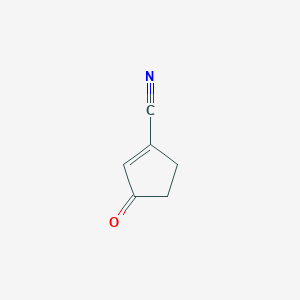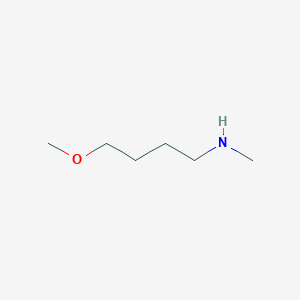
ethyl 2,3-dihydro-1H-pyrrolizine-7-carboxylate
Vue d'ensemble
Description
Ethyl 2,3-dihydro-1H-pyrrolizine-7-carboxylate is a chemical compound . It is a derivative of dihydro-1H-pyrrolizine , which is a bicyclic 5–5 system with a nitrogen atom at the ring junction . Dihydro-1H-pyrrolizine derivatives are part of numerous natural and non-natural products which show various biological activities .
Synthesis Analysis
The synthesis of dihydro-1H-pyrrolizine derivatives can be achieved via a [2+3] cycloaddition reaction of azomethine ylides, prepared in situ from proline and ninhydrin, with dialkyl acetylenedicarboxylates, in alcohols . When sarcosine was used instead of proline, functionalized spiropyrrolizines were obtained .Chemical Reactions Analysis
The chemical reactions involving dihydro-1H-pyrrolizine derivatives primarily involve [2+3] cycloaddition reactions . The required 1,3-dipoles for these reactions can be produced from the reaction of α-amino acids with carbonyl compounds by eliminating carbon dioxide .Applications De Recherche Scientifique
Pheromone Synthesis
The compound has been used in the synthesis of sex pheromones, particularly Danaidal. This application involves a multi-step process including sulphur dehydrogenation or MnO2 oxidation, and further oxidation to obtain the pheromone (Röder, Wiedenfeld, & Bourauel, 1986).
Anti-Inflammatory Agent Development
Ethyl 2,3-dihydro-1H-pyrrolizine-7-carboxylate derivatives have shown potential as anti-inflammatory agents. One derivative, KH16, exhibits selectivity for COX-2 over COX-1, indicating its potential for targeted anti-inflammatory effects. This compound was also labeled with 99mTc for biodistribution studies, revealing higher uptake in inflamed tissues (Attallah et al., 2017).
Optical Activity and Medicinal Chemistry
This compound has been employed in the synthesis of optically active pyrrolizidine bases. These bases are significant in the study of natural products and have applications in medicinal chemistry. The synthesis involves regiospecific 1,3-dipolar cycloaddition and stereospecific hydrogenation (Robins & Sakdarat, 1981).
Synthesis of Functionalized Tetrahydropyridines
This compound has been utilized in a phosphine-catalyzed annulation reaction to produce ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates. This synthesis is notable for its excellent yields, complete regioselectivity, and potential applications in creating complex organic molecules (Zhu, Lan, & Kwon, 2003).
Propriétés
IUPAC Name |
ethyl 6,7-dihydro-5H-pyrrolizine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-2-13-10(12)8-5-7-11-6-3-4-9(8)11/h5,7H,2-4,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNFBJKVNVWKMNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2CCCN2C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30554788 | |
| Record name | Ethyl 2,3-dihydro-1H-pyrrolizine-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30554788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
34951-59-2 | |
| Record name | Ethyl 2,3-dihydro-1H-pyrrolizine-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30554788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![1-[3-(Octadec-9-enylamino)propyl]pyrrole-2,5-dione](/img/structure/B3051529.png)




